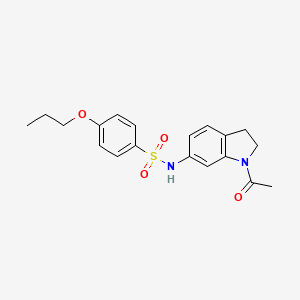
N-(1-acetylindolin-6-yl)-4-propoxybenzenesulfonamide
Descripción general
Descripción
N-(1-acetylindolin-6-yl)-4-propoxybenzenesulfonamide is a chemical compound with potential applications in various fields of research and industry. This compound is characterized by its unique structure, which includes an acetylindoline moiety and a propoxybenzenesulfonamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-acetylindolin-6-yl)-4-propoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the indoline core. The indoline can be acetylated to introduce the acetyl group at the 1-position. Subsequently, the propoxybenzenesulfonamide group is introduced through a sulfonamide formation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthetic process.
Análisis De Reacciones Químicas
Types of Reactions: N-(1-acetylindolin-6-yl)-4-propoxybenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
N-(1-acetylindolin-6-yl)-4-propoxybenzenesulfonamide has shown potential in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its biological activity and potential as a therapeutic agent.
Medicine: Studied for its pharmacological properties and possible use in drug development.
Industry: Applied in the development of new materials and chemical processes.
Mecanismo De Acción
N-(1-acetylindolin-6-yl)-4-propoxybenzenesulfonamide can be compared with other similar compounds, such as N-(1-acetylindolin-6-yl)-4-chlorobenzenesulfonamide and N-(1-acetylindolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide These compounds share the acetylindoline core but differ in the substituents on the benzenesulfonamide group
Comparación Con Compuestos Similares
N-(1-acetylindolin-6-yl)-4-chlorobenzenesulfonamide
N-(1-acetylindolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide
This comprehensive overview provides a detailed understanding of N-(1-acetylindolin-6-yl)-4-propoxybenzenesulfonamide, its synthesis, reactions, applications, and comparison with similar compounds
Propiedades
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-4-propoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-3-12-25-17-6-8-18(9-7-17)26(23,24)20-16-5-4-15-10-11-21(14(2)22)19(15)13-16/h4-9,13,20H,3,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADOTBDMVDMFDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzene, [[(3-methylenecyclobutyl)oxy]methyl]-](/img/structure/B3209063.png)

![4-methyl-2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiazole-5-carboxamide](/img/structure/B3209082.png)






![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(o-tolyl)acetamide](/img/structure/B3209137.png)
![1-(3,4-Dimethoxyphenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea](/img/structure/B3209146.png)

